N5-Ethyl Substitution Eliminates Hydrogen-Bond Donor Capacity Relative to 5H Analog
The target compound 3-(benzylsulfanyl)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole has zero hydrogen-bond donors (HBD = 0), whereas its direct 5H analog 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (CAS 73718-26-0) possesses one hydrogen-bond donor (HBD = 1) due to the indole NH [1]. This difference is structurally inherent to the N5-ethyl substitution. The calculated lipophilicity (XLogP3) for the target compound is approximately 3.7, an increase of approximately 0.5 log units compared to the 5H analog (XLogP3 ~3.2) [1]. Both properties were computed using PubChem's standard algorithms (Cactvs/XLogP3).
| Evidence Dimension | Hydrogen-Bond Donor Count / Lipophilicity |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 3.7 |
| Comparator Or Baseline | 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (CAS 73718-26-0): HBD = 1; XLogP3 ≈ 3.2 |
| Quantified Difference | ΔHBD = -1 (full elimination); ΔXLogP3 ≈ +0.5 |
| Conditions | Computed properties from PubChem (Cactvs/XLogP3 algorithms). |
Why This Matters
Reducing HBD count and increasing lipophilicity are established strategies for improving membrane permeability and oral bioavailability, making the N5-ethyl analog a preferred starting point for cell-based or in vivo studies over the more polar 5H analog.
- [1] PubChem. Compound Summaries for CID 5308853 (target) and CID 5285645 (5H analog). Computed Properties: Hydrogen Bond Donor Count, XLogP3-AA. View Source
